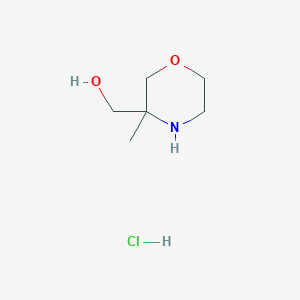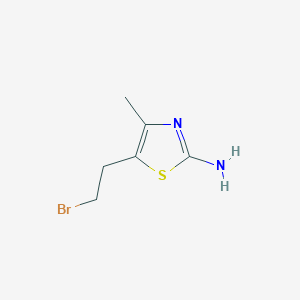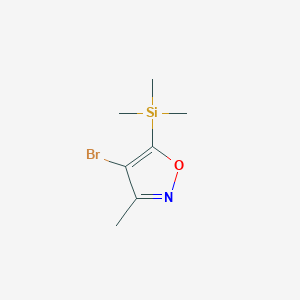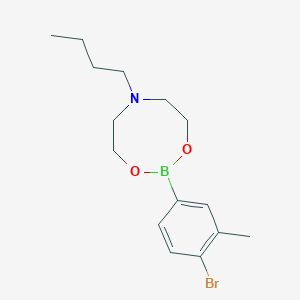
Benzyl 3-amino-2-phenylpropanoate hydrochloride
Descripción general
Descripción
Benzyl 3-amino-2-phenylpropanoate hydrochloride is a chemical compound with the CAS Number: 1803584-36-2 . It has a molecular weight of 291.78 and its molecular formula is C16H18ClNO2 . It is typically stored at room temperature and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2.ClH/c17-11-15 (14-9-5-2-6-10-14)16 (18)19-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The boiling point is not specified .Aplicaciones Científicas De Investigación
Kinetic and Mechanistic Study of Phenylpropanolamine Hydrochloride : This study by Mohana and Prasad (2008) focused on the kinetics of oxidation of Phenylpropanolamine hydrochloride, a compound closely related to Benzyl 3-amino-2-phenylpropanoate hydrochloride. The research explored the reaction's rate law, activation parameters, and oxidation products, providing insights into the chemical behavior of similar compounds (Mohana & Prasad, 2008).
Avian Repellency of Coniferyl and Cinnamyl Derivatives : Jakubas et al. (1992) investigated the repellency of coniferyl benzoate and related compounds to birds, highlighting the potential of phenylpropanoids, which are chemically related to this compound, as pest repellents (Jakubas et al., 1992).
Enantioselective Synthesis of β-Alanine Derivatives : Arvanitis et al. (1998) presented methods for the enantioselective synthesis of 3-Aminopropanoic acid derivatives, including those with a benzyl substituent, which are structurally related to this compound. This research contributes to the field of synthetic chemistry, particularly in creating amino acid analogues (Arvanitis et al., 1998).
Biosynthetic Pathways in Bacteria and Plants : Moore et al. (2002) reviewed biosynthetic pathways leading to benzoic acid and related compounds in bacteria, which are relevant to understanding the biosynthesis of this compound and its analogues (Moore et al., 2002).
Corrosion Inhibition Study Using Schiff Base Compounds : Emregül and Hayvalı (2006) explored the inhibitory action of a Schiff base compound on steel corrosion, demonstrating the potential application of chemical compounds structurally related to this compound in material science (Emregül & Hayvalı, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 3-amino-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-11-15(14-9-5-2-6-10-14)16(18)19-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJARRYOIJJCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)








![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)